

## Unraveling the Profile of AD 0261: A Discontinued Antihistamine Candidate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AD 0261   |           |
| Cat. No.:            | B15612730 | Get Quote |

Tokyo, Japan - **AD 0261**, a preclinical drug candidate developed by Mitsubishi Pharma Corporation, was identified as a potential topical treatment for skin disorders. Classified as an antiallergic and antihistamine agent, its mechanism of action was centered on the antagonism of the histamine H1 receptor. Despite initial promise, the development of **AD 0261** was officially discontinued on February 2, 2001, during the preclinical phase.

**AD 0261**, also known by the alternative name GG 1127, was under investigation for its potential to alleviate allergic skin conditions through topical application. As a histamine H1 receptor antagonist, it was designed to block the action of histamine, a key mediator of allergic reactions, thereby reducing symptoms such as itching, redness, and swelling.

Despite extensive searches of scientific literature and patent databases, detailed information regarding the specific chemical structure, quantitative physicochemical properties, and comprehensive experimental protocols for **AD 0261** remains largely unavailable in the public domain. This is not uncommon for drug candidates that are discontinued in the early stages of preclinical development, as detailed data is often proprietary and may not be published.

The development timeline indicates that preclinical work on **AD 0261** for skin disorders was initiated around November 1995. However, after several years of investigation, Mitsubishi Pharma Corporation ceased its development. The precise reasons for the discontinuation have not been publicly disclosed but could range from insufficient efficacy and unfavorable safety profiles to strategic business decisions.



Due to the limited availability of public information, a detailed technical guide with comprehensive data tables, experimental methodologies, and signaling pathway diagrams as requested cannot be constructed. The confidential nature of early-stage pharmaceutical research and development often means that such detailed information for discontinued compounds does not enter the public sphere.

**Summary of Known Information** 

| Attribute           | Information                                 |  |
|---------------------|---------------------------------------------|--|
| Identifier          | AD 0261                                     |  |
| Alternative Name    | GG 1127                                     |  |
| Originator          | Mitsubishi Pharma Corporation               |  |
| Therapeutic Class   | Antiallergic, Antihistamine                 |  |
| Mechanism of Action | Histamine H1 Receptor Antagonist            |  |
| Indication          | Skin Disorders (Topical)                    |  |
| Development Stage   | Preclinical (Discontinued)                  |  |
| Last Known Status   | Development Discontinued (February 2, 2001) |  |

## **Visualizing the Proposed Mechanism of Action**

While specific signaling pathways for **AD 0261** are not documented, a general representation of a histamine H1 receptor antagonist's mechanism can be visualized.



Click to download full resolution via product page







Caption: General mechanism of a histamine H1 receptor antagonist like AD 0261.

 To cite this document: BenchChem. [Unraveling the Profile of AD 0261: A Discontinued Antihistamine Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612730#ad-0261-chemical-structure-and-properties]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com